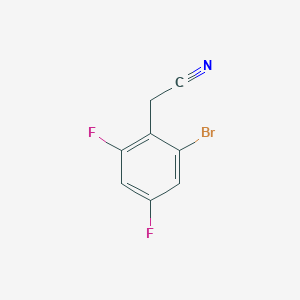
2-(2-Bromo-4,6-difluorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a brominated and difluorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,6-difluorophenyl)acetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the reaction of 2-bromo-4,6-difluorobenzaldehyde with a cyanide source under basic conditions to form the acetonitrile group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,6-difluorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of 2-(2-Bromo-4,6-difluorophenyl)acetic acid.
Reduction: Formation of 2-(2-Bromo-4,6-difluorophenyl)ethylamine.
Scientific Research Applications
2-(2-Bromo-4,6-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-Bromo-4,6-difluorophenyl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-difluorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of an acetonitrile group.
2-Bromo-4-fluorophenylacetonitrile: Similar but with only one fluorine atom on the phenyl ring.
2,4-Difluorophenylacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-(2-Bromo-4,6-difluorophenyl)acetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H4BrF2N |
|---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
2-(2-bromo-4,6-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-5(10)4-8(11)6(7)1-2-12/h3-4H,1H2 |
InChI Key |
INSKDTANOZJUTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















